2-(4-methylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate
Description
2-(4-methylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a nitro group, and ester functionalities, which contribute to its reactivity and versatility in chemical reactions.
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-(2-chloro-6-nitrophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO6/c1-14-5-7-15(8-6-14)20(25)13-29-22(26)16-9-11-17(12-10-16)30-21-18(23)3-2-4-19(21)24(27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEYZJPDNVXDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-(2-chloro-6-nitrophenoxy)benzoic acid with 2-(4-methylphenyl)-2-oxoethanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and requires refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester functionality can be hydrolyzed to the corresponding carboxylic acid and alcohol under basic or acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Substitution: Ammonia (NH₃), thiols (R-SH)
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids and alcohols: Formed by the hydrolysis of the ester group.
Substituted derivatives: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. Additionally, the ester functionality allows the compound to act as a prodrug, releasing active metabolites upon hydrolysis.
Comparison with Similar Compounds
Similar Compounds
- 4-propionylphenyl 4-(2-chloro-6-nitrophenoxy)benzoate
- 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone
Uniqueness
Compared to similar compounds, 2-(4-methylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both a nitro group and an ester functionality allows for diverse chemical transformations and biological activities, making it a valuable compound for research and industrial purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
